molecular formula C13H16FN3O B11731054 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11731054
M. Wt: 249.28 g/mol
InChI Key: JQDFYZFMVOOYJT-UHFFFAOYSA-N
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Description

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a synthetic organic compound that belongs to the class of phenolic compounds It features a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: The pyrazole intermediate is then reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to introduce the fluoroethyl substituent.

    Attachment of the phenol group: The fluoroethyl-substituted pyrazole is then reacted with a phenol derivative in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
  • 2-[({[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
  • 2-[({[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Uniqueness

2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-6-8-17-7-5-12(16-17)10-15-9-11-3-1-2-4-13(11)18/h1-5,7,15,18H,6,8-10H2

InChI Key

JQDFYZFMVOOYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CCF)O

Origin of Product

United States

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